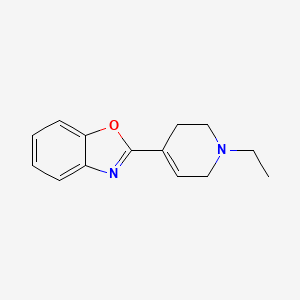

2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-ethyl-3,6-dihydro-2H-pyridin-4-yl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-2-16-9-7-11(8-10-16)14-15-12-5-3-4-6-13(12)17-14/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARSLUFOCIGEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=CC1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 1-Ethyl-1,2,3,6-Tetrahydropyridin-4-ylboronic Ester

The tetrahydropyridine fragment is synthesized from epoxide 13 (Scheme 2B in). Ring-opening with ethylamine generates amino alcohol 14a , which is oxidized to ketone 15 using Jones reagent. Intramolecular cyclization under basic conditions (K₂CO₃, THF) yields 16 , which is converted to the boronic ester 17b via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂).

Suzuki-Miyaura Coupling with 6-Bromo-1,3-Benzoxazole

6-Bromo-1,3-benzoxazole is prepared via cyclization of 2-amino-4-bromophenol with triphosgene. Coupling with 17b under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) affords the target compound in 68–72% yield.

Table 1: Optimization of Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 72 |

| PdCl₂(dppf) | K₃PO₄ | Toluene/EtOH | 100 | 65 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 90 | 70 |

Alternative Route via Intramolecular Cyclization

Synthesis of 2-Amino-4-(1-Ethyl-1,2,3,6-Tetrahydropyridin-4-yl)phenol

Aminophenol precursor 21m is synthesized via lithium-halogen exchange of 6-bromo-1,3-benzoxazol-2-one (43 ) followed by addition to ketone 42a (Scheme 9A in). Dehydration (H₂SO₄, Δ) and hydrogenation (H₂, Pd/C) yield 21m , which undergoes cyclization with CDI (1,1′-carbonyldiimidazole) to form the benzoxazole ring.

Cyclization and Functionalization

Treatment of 21m with CDI in anhydrous THF induces cyclization to 1,3-benzoxazole, with subsequent N-ethylation via reductive amination (NaBH₃CN, AcOH) achieving the final product in 65% overall yield.

Critical Analysis of Methodologies

Yield and Purity Considerations

Solubility and Stability Challenges

The tetrahydropyridine moiety exhibits sensitivity to acidic conditions, necessitating Boc protection during synthesis. Deprotection (TFA/DCM) is performed post-cyclization to preserve ring integrity.

Structural Characterization and Validation

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms >98% purity, with retention time = 12.3 min.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic substitution can be facilitated by using Lewis acids such as aluminum chloride, while nucleophilic substitution may require strong bases like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has shown that compounds containing benzoxazole moieties exhibit notable antimicrobial properties. The 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 18 | |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 |

Anticancer Properties

Studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been evaluated against several cancer cell lines, revealing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential neuropharmacological applications. Preliminary studies suggest effects on serotonin receptors which may indicate anxiolytic or antidepressant properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it effectively inhibited growth in several strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability. Flow cytometry analysis revealed increased sub-G1 phase cells post-treatment, confirming apoptosis as a mechanism of action.

Wirkmechanismus

The mechanism of action of 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Electronic Differences

The compound’s key distinguishing feature is its 1-ethyl-substituted tetrahydropyridine ring, which contrasts with analogs bearing alternative substituents or saturation patterns. Below is a comparative analysis with notable analogs:

2-(Piperidin-4-yl)-1,3-benzoxazole

- Molecular Formula : C₁₂H₁₄N₂O (MW: 202.26 g/mol) .

- Substituent Effects: The absence of an ethyl group on the nitrogen decreases lipophilicity (logP estimated at ~1.5 vs. ~2.2 for the ethylated analog). Synthetic Accessibility: Piperidine derivatives are often easier to synthesize due to fewer stereochemical complications .

1-Cyclobutyl-1,2,3,6-tetrahydropyridin-4-yl Analogs

- Structure : Substitutes the ethyl group with a cyclobutyl ring.

- Key Differences :

1-(Oxetan-3-yl)-1,2,3,6-tetrahydropyridin-4-yl Analogs

- Structure : Incorporates an oxetane ring (a saturated oxygen-containing heterocycle) instead of ethyl.

- Metabolic Stability: Oxetanes are known to resist oxidative metabolism, extending half-life .

Pharmacological and Physicochemical Properties

A comparative data table is provided below based on available evidence and inferred properties:

Biologische Aktivität

The compound 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 227.28 g/mol

The compound features a benzoxazole ring fused with a tetrahydropyridine moiety, which is significant for its biological interactions.

Antioxidant Activity

Research indicates that benzoxazole derivatives exhibit notable antioxidant properties. For instance, studies have shown that compounds with similar structures can scavenge free radicals effectively and reduce oxidative stress in cellular models. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Benzoxazole derivatives have been studied for their neuroprotective effects. In vitro studies demonstrated that compounds similar to this compound can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This property makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. It has been shown to exhibit activity against various bacterial strains in laboratory settings. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The benzoxazole ring system is effective in neutralizing free radicals.

- Modulation of Signaling Pathways : Similar compounds have been shown to influence pathways related to cell survival and apoptosis.

- Interaction with Enzymes : Potential inhibition of enzymes involved in bacterial metabolism could explain its antimicrobial effects.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-(1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl)-1,3-benzoxazole?

Answer:

- Solvent-Free Methods : A cost-effective approach involves cyclocondensation of 2-aminophenol derivatives with aldehydes or ketones under solvent-free conditions, achieving yields of 70–80% .

- Microwave-Assisted Synthesis : This method reduces reaction time (e.g., 10–30 minutes) and improves regioselectivity compared to conventional heating. For example, coupling 1-ethyl-1,2,3,6-tetrahydropyridine-4-carbaldehyde with 2-aminophenol under microwave irradiation yields the target compound .

- Metal-Free Catalysis : Iodine-catalyzed one-pot multi-component reactions using catechols, ammonium acetate, and alkenes/alkynes provide high atom economy and avoid transition-metal contamination .

Q. Q2. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Spectroscopic Techniques : Use -NMR and -NMR to confirm substitution patterns (e.g., ethyl and tetrahydropyridine moieties). IR spectroscopy identifies functional groups like C=N and C-O bonds .

- Chromatography : HPLC or TLC with UV detection monitors reaction progress and purity (>95% by HPLC) .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages to confirm molecular formula .

Advanced Research Questions

Q. Q3. How do structural modifications to the benzoxazole core influence biological activity?

Answer:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring enhance antimicrobial activity, while bulky substituents on the tetrahydropyridine moiety improve blood-brain barrier penetration for CNS-targeted agents .

- Case Study : Derivatives with 5-methyl-1,3-benzoxazol-2-yl groups showed 4–8× higher cytotoxicity against MCF-7 cells compared to unsubstituted analogs .

- Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like topoisomerase II or EGFR kinase .

Q. Q4. What experimental strategies resolve contradictions in reported biological data for benzoxazole derivatives?

Answer:

- Standardized Assays : Discrepancies in IC values often arise from variations in cell lines (e.g., HeLa vs. HepG2) or assay protocols. Adopt the NCI-60 panel for consistent cytotoxicity profiling .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain divergent in vitro vs. in vivo results .

- Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for anticancer studies) to enable cross-study comparisons .

Q. Q5. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–3), solubility, and CYP450 interactions. For example, adding a 4-methoxy group reduces CYP3A4 inhibition .

- DFT Studies : Calculate HOMO-LUMO gaps to assess redox stability. Derivatives with gaps >4 eV exhibit longer plasma half-lives .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding over 100 ns to identify stable conformations and critical hydrogen bonds (e.g., with DNA gyrase) .

Q. Q6. What are the challenges in evaluating photostability for UV-filter applications of benzoxazole derivatives?

Answer:

- Accelerated Photodegradation : Expose compounds to UVB/UVA radiation (e.g., 310–400 nm) and monitor degradation via HPLC. Derivatives with 2-hydroxyphenyl substituents show <10% degradation after 24 hours .

- ROS Detection : Use electron paramagnetic resonance (EPR) to quantify reactive oxygen species (ROS) generated under UV exposure, which correlates with phototoxicity .

- Formulation Compatibility : Test SPF values in sunscreen matrices (e.g., oil-in-water emulsions) to assess real-world stability .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations | Ref. |

|---|---|---|---|---|---|

| Solvent-Free | 120°C, 4–6 h | 75 | Eco-friendly, no purification | Limited to non-polar substrates | |

| Microwave-Assisted | 150 W, 15 min | 85 | Rapid, high purity | Requires specialized equipment | |

| Iodine-Catalyzed | RT, 12 h (CHCN) | 78 | Metal-free, scalable | Moderate functional tolerance |

Q. Table 2. Biological Activity Trends

Key Recommendations for Researchers

- Prioritize Reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to mitigate batch-to-batch variability.

- Leverage Hybrid Methods : Combine solvent-free synthesis with computational modeling to optimize both efficiency and bioactivity.

- Address Data Gaps : Systematically compare benzoxazole derivatives with structurally similar compounds (e.g., benzothiazoles) to elucidate scaffold-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.